Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling of Indole and Pyrimidine Rings: The indole and pyrimidine rings are then coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Indoline derivatives.
Scientific Research Applications
Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the role of specific molecular targets.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity and leading to biological effects . The pyrimidine ring can interact with nucleic acids and proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- N-((1-methyl-1H-indol-3-yl)methyl)-N’-phenylurea
Uniqueness
Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indole and pyrimidine rings provides a versatile scaffold for further modifications and applications .
Properties
Molecular Formula |
C17H16ClN3O2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16ClN3O2/c1-10(2)23-16(22)12-8-19-17(18)20-15(12)13-9-21(3)14-7-5-4-6-11(13)14/h4-10H,1-3H3 |
InChI Key |
VZXRIUWKRNNQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.